molecular formula C12H13BrO2 B8184947 Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate

Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate

Cat. No.: B8184947
M. Wt: 269.13 g/mol
InChI Key: FICVJKZHLQIKGN-WDEREUQCSA-N
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Description

Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by a cyclopropane ring substituted with a bromophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor, such as a bromophenyl-substituted alkene, followed by esterification. Common reagents for cyclopropanation include diazo compounds and transition metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-catalyzed reactions involving cyclopropane rings.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can act as a reactive site for various biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the bromine substituent.

    Methyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate: Has a methyl ester instead of an ethyl ester.

    (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid: The ester group is replaced with a carboxylic acid.

Properties

IUPAC Name

ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICVJKZHLQIKGN-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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